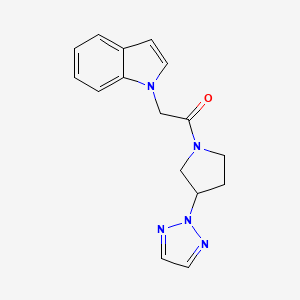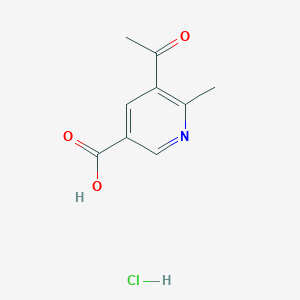
6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMBD and is a member of the pyridazinone family of compounds. MMBD has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of scientific applications.
Mecanismo De Acción
The exact mechanism of action of MMBD is not fully understood, but it is thought to work by inhibiting the growth and proliferation of cancer cells. MMBD has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in the development of new cancer treatments.
Biochemical and Physiological Effects:
MMBD has a number of interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MMBD has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of different inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMBD in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for use in the development of new cancer treatments. However, there are also some limitations to using MMBD in lab experiments. It is a complex compound that is difficult to synthesize, which can make it expensive to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to study in detail.
Direcciones Futuras
There are a number of different future directions for research on MMBD. One potential avenue of research is the development of new cancer treatments based on MMBD. Researchers could also investigate the use of MMBD in the treatment of other diseases, such as inflammatory conditions. Additionally, further studies could be conducted to better understand the mechanism of action of MMBD, which could lead to the development of more effective treatments.
Métodos De Síntesis
The synthesis of MMBD is a complex process that involves several steps. The first step in the synthesis process is the preparation of 4-methylbenzaldehyde, which is then reacted with ethyl acetoacetate to form 4-methyl-2-oxo-2,3-dihydrobenzofuran-3-carboxylic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate to form MMBD.
Aplicaciones Científicas De Investigación
MMBD has been the subject of a number of scientific studies due to its potential applications in a variety of fields. One of the most promising applications of MMBD is in the field of cancer research. Studies have shown that MMBD has potent anti-cancer properties and may be effective in the treatment of a variety of different types of cancer.
Propiedades
IUPAC Name |
6-methyl-4-[(4-methylphenyl)methyl]-4H-pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)8-12-7-10(2)14-15-13(12)16/h3-7,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOOWLJCOOHEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C=C(N=NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(4-methylbenzyl)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)
![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)

![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2606127.png)
![2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606128.png)


![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)





